molecular formula C16H29NOS B12542117 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one CAS No. 652966-85-3

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one

Katalognummer: B12542117
CAS-Nummer: 652966-85-3
Molekulargewicht: 283.5 g/mol
InChI-Schlüssel: CDXMHWGZYMAOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one typically involves the reaction of a piperidinone derivative with a hexylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hexylsulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
  • 3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)piperidin-2-one

Uniqueness

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one stands out due to its unique combination of a piperidinone ring and a hexylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

652966-85-3

Molekularformel

C16H29NOS

Molekulargewicht

283.5 g/mol

IUPAC-Name

3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)piperidin-2-one

InChI

InChI=1S/C16H29NOS/c1-4-5-6-7-11-19-13-15-9-8-10-17(16(15)18)12-14(2)3/h13-14H,4-12H2,1-3H3

InChI-Schlüssel

CDXMHWGZYMAOTD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSC=C1CCCN(C1=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.